molecular formula C11H12N2O B053156 2,2-Dimethyl-4-phenyl-2H-imidazole 1-oxide CAS No. 123557-86-8

2,2-Dimethyl-4-phenyl-2H-imidazole 1-oxide

Cat. No. B053156
CAS RN: 123557-86-8
M. Wt: 188.23 g/mol
InChI Key: MGZHFNJKNFACFZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of imidazole derivatives, including 2,2-Dimethyl-4-phenyl-2H-imidazole 1-oxide, often involves the condensation of hydroximinomethyl ketones with ketones and ammonium acetate, leading to the formation of imidazole N-oxides and subsequently, stable nitroxyl radicals upon oxidation with lead dioxide in methanol (Kirilyuk et al., 1991). Other synthetic approaches include reactions with isocyanates, phenyl isothiocyanate, and dimethyl acetylenedicarboxylate, showcasing the compound's versatility in chemical synthesis (Bakunova et al., 2001).

Molecular Structure Analysis

Spectroscopic methods, including FT-IR and NMR, are utilized to analyze the molecular structure of imidazole derivatives. These studies provide insights into the vibrational frequencies, chemical shifts, and molecular orbitals, aiding in understanding the molecule's stability and reactivity (Benzon et al., 2015).

Chemical Reactions and Properties

Imidazole derivatives undergo various chemical reactions, including 1,3-dipolar cycloaddition, demonstrating their reactivity towards different chemical groups. These reactions are crucial for further modifications and applications of the compound (Bakunova et al., 2001). The electrochemical oxidation of 2H-imidazole N-oxides has also been studied, revealing the formation of radical cations and the interaction with methanol (Irtegova et al., 2002).

Physical Properties Analysis

The physical properties of imidazole derivatives, such as hyperpolarizability and sensitivity towards autoxidation and hydrolysis, are investigated to assess their potential in nonlinear optical applications and their stability under various conditions (Benzon et al., 2017).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with other molecules, are explored through NBO analysis, frontier molecular orbitals, and molecular docking studies. These analyses help in understanding the global and local reactivity properties of imidazole derivatives (Benzon et al., 2017).

Scientific Research Applications

  • Spin Trapping Applications :

    • 2,2-Dimethyl-4-phenyl-2H-imidazole 1-oxide is effective in spin trapping, particularly for O-, C-, and S-centered radicals and peroxynitrite. It forms spin adducts with these radicals, offering potential applications in chemical and biological systems for detecting these radicals (Dikalov, Kirilyuk, & Grigor’ev, 1996).
  • Chemical Reactivity :

    • In 1,3-Dipolar cycloaddition reactions, this compound shows selective reactivity, not entering into reactions with certain compounds like isocyanates or phenyl isothiocyanate, suggesting specific reactivity patterns that could be useful in synthetic chemistry (Bakunova, Kirilyuk, & Grigor̕ev, 2001).
  • Electrochemical Studies :

    • Its electrochemical oxidation properties have been explored, indicating the formation of radical cations and potential reactions with substances like methanol. This suggests its utility in studying radical-related electrochemical processes (Irtegova, Starichenko, Kirilyuk, & Grigor̕ev, 2002).
  • Biological Systems and Spin Trapping :

    • It has shown promise in biological systems for spin trapping, particularly due to its selectivity and effectiveness in trapping various radicals without reacting with superoxide, which can be advantageous for specific applications in biology and medicine (Klauschenz, Haseloff, Volodarskii, & Blasig, 1994).
  • Material Science and Nanotechnology :

    • The compound has been discussed as a precursor in the synthesis of nano-materials, particularly for zinc oxide nanoparticles, highlighting its potential application in material science and nanotechnology (Padhy, Chetia, Mishra, Pati, & Iyer, 2010).

Safety and Hazards

Chemicals sold by Cole-Parmer, including “2,2-Dimethyl-4-phenyl-2H-imidazole 1-oxide”, are not intended for and should not be used for medical, surgical or other patient-oriented applications, or combined with any food product or ingested in any form .

Future Directions

Imidazoles have become an important synthon in the development of new drugs . The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance due to the preponderance of applications to which this important heterocycle is being deployed . This includes traditional applications in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications, functional materials, and catalysis .

properties

IUPAC Name

2,2-dimethyl-1-oxido-4-phenylimidazol-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c1-11(2)12-10(8-13(11)14)9-6-4-3-5-7-9/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGZHFNJKNFACFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(N=C(C=[N+]1[O-])C2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70369272
Record name 2,2-Dimethyl-1-oxo-4-phenyl-2H-1lambda~5~-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70369272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

123557-86-8
Record name 2,2-Dimethyl-1-oxo-4-phenyl-2H-1lambda~5~-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70369272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2-Dimethyl-4-phenyl-2H-imidazole 1-oxide
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2,2-Dimethyl-4-phenyl-2H-imidazole 1-oxide
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2,2-Dimethyl-4-phenyl-2H-imidazole 1-oxide
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Reactant of Route 5
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Reactant of Route 6
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